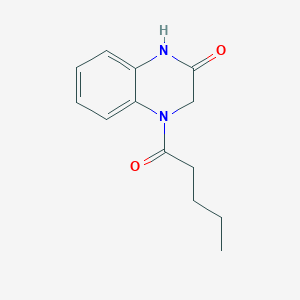
4-pentanoyl-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-pentanoyl-3,4-dihydroquinoxalin-2(1H)-one, also known as PDQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. PDQ is a member of the quinoxaline family and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Molecular Design and Inhibitory Activity
- Novel 1-pentanoyl-3-arylthioureas were designed as mushroom tyrosinase inhibitors and free radical scavengers, showing significant inhibitory activity and antioxidant potential. Docking studies compared the binding affinities of these compounds, correlating them with their inhibitory activities. Such compounds could lead to the development of potent tyrosinase inhibitors (Larik et al., 2017).
Antioxidant and Antibacterial Studies
- Metal(II) complexes of tetradentate Schiff base ligand showed significant antibacterial and antioxidant activities, suggesting their potential application in developing new therapeutic agents (Ejidike & Ajibade, 2015).
Photophysical Studies
- The study of optical bleaching and fluorescence in organic matrices provided insights into the photoreactivity and photostability of certain compounds, contributing to the understanding of their photophysical properties (Friedrich & Haarer, 1982).
Synthesis and Characterization of Complexes
- Synthesis and magnetic properties of oxime-bridged polynuclear Ni(II) and Cu(II) complexes were explored, revealing novel structures and antiferromagnetic properties. Such studies are crucial for the development of new materials with potential applications in electronics and magnetism (Jiang et al., 2005).
Cancer Therapies
- Chloroquine and its analogs, including N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, were studied for their potential as enhancing agents in cancer therapies. The lysosomotrophic property of chloroquine appears important for increasing efficacy and specificity in cancer treatments (Solomon & Lee, 2009).
Properties
IUPAC Name |
4-pentanoyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-13(17)15-9-12(16)14-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQHWUYMXPYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
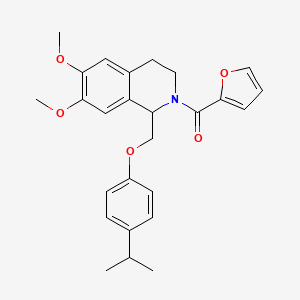
![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

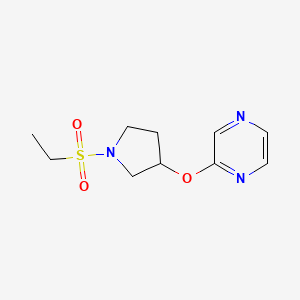

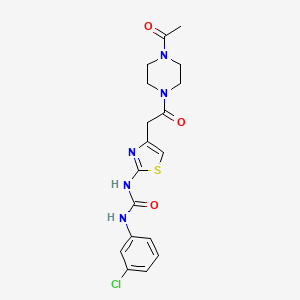
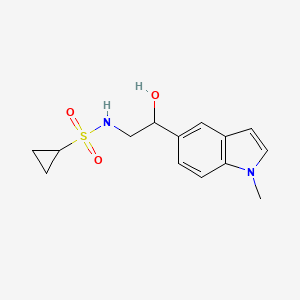
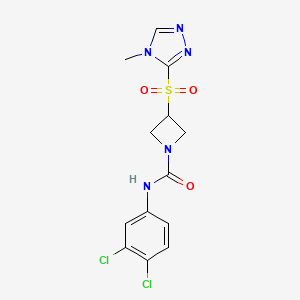
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)
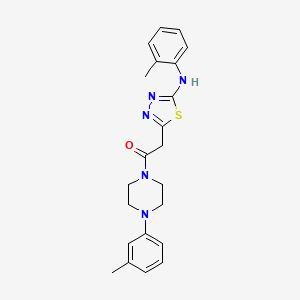
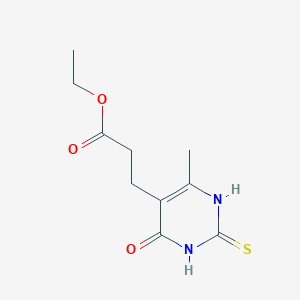
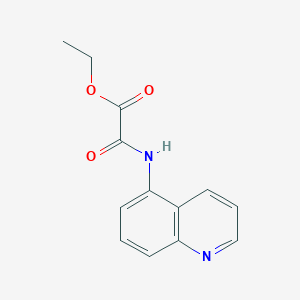
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
